10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride
Overview
Description
It is a mutagenic component isolated from the pyrolysis products of L-glutamic acid and casein . This compound is of significant interest due to its mutagenic and carcinogenic properties.
Mechanism of Action
Target of Action
It is known to be a mutagenic component isolated from l-glutamic acid pyrolysate .
Mode of Action
It is known to be a carcinogenic heterocyclic amine . Carcinogenic heterocyclic amines typically exert their effects by forming DNA adducts, leading to mutations and potentially cancer.
Pharmacokinetics
One study suggests that one of the excretory pathways of these carcinogens is via the kidney .
Result of Action
The compound is a confirmed carcinogen with experimental carcinogenic data . It has been reported to induce prophage in bacteria and is mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to light and is hygroscopic . Therefore, it should be stored at room temperature in a dark place to maintain its stability .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole Hydrochloride Hydrate has been shown to interact with various enzymes, proteins, and other biomolecules . It has been found to induce prophage in bacteria . It was mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system .
Cellular Effects
The effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole Hydrochloride Hydrate on various types of cells and cellular processes are significant. It has been shown to induce mutations, chromosomal aberrations, sister chromatid exchanges, and morphological transformation in cultured mammalian cells . It also induced DNA damage in rats treated in vivo .
Molecular Mechanism
At the molecular level, 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole Hydrochloride Hydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole Hydrochloride Hydrate vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate is typically synthesized through the pyrolysis of L-glutamic acid . The reaction involves heating L-glutamic acid to high temperatures, leading to the formation of the heterocyclic amine structure. The compound is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled pyrolysis of L-glutamic acid, followed by purification steps to isolate the desired product. The compound is then converted to its hydrochloride monohydrate form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines.
Biology: The compound is used in mutagenicity and carcinogenicity studies to understand its effects on living organisms.
Medicine: Research on this compound helps in understanding the mechanisms of mutagenesis and carcinogenesis, contributing to cancer research.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
Comparison with Similar Compounds
Similar Compounds
2-Aminodipyrido[1,2-a3’,2’-d]imidazole (Glu-P-2): Another mutagenic heterocyclic amine formed during the pyrolysis of amino acids.
8-Methylimidazo[1,2-a]pyridine: A similar compound with mutagenic properties.
Uniqueness
2-Amino-6-methyldipyrido[1,2-a:3’,2’-d]imidazole hydrochloride monohydrate is unique due to its specific structure and the conditions under which it is formed. Its mutagenic and carcinogenic properties make it a valuable compound for research in mutagenesis and carcinogenesis .
Properties
IUPAC Name |
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNFZWVPJAQMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647647 | |
Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-10-8, 67730-11-4 | |
Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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